10,13-Octadecadienoic acid methyl ester
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Overview
Description
10,13-Octadecadienoic acid methyl ester is a compound characterized by its chemical formula C19H34O2 and molecular weight of 294.47 g/mol . It is a type of unsaturated fatty acid methyl ester, typically appearing as a colorless liquid with a distinct odor at room temperature . This compound is notable for its two double bonds located at the 10th and 13th carbon positions in the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,13-Octadecadienoic acid methyl ester is generally synthesized through the esterification of octadecadienoic acid with methanol . This reaction is typically catalyzed by an acid such as sulfuric acid or a base like sodium methoxide .
Industrial Production Methods: On an industrial scale, the production of this compound involves the transesterification of vegetable oils or animal fats containing octadecadienoic acid . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10,13-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Halogens, nucleophiles under various temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
10,13-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of 10,13-Octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester): Similar in structure but with double bonds at the 9th and 12th positions.
10,12-Octadecadienoic acid methyl ester: Similar but with double bonds at the 10th and 12th positions.
Uniqueness: 10,13-Octadecadienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct chemical and biological properties . This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H34O2 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-10,13-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3 |
InChI Key |
TYEPJNKESLRTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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